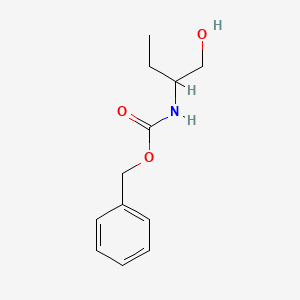

N-Cbz-2-amino-1-butanol

Description

Properties

IUPAC Name |

benzyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYBQRWDXWJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-2-amino-1-butanol can be synthesized through the protection of 2-amino-1-butanol using benzyl chloroformate (Cbz-Cl). The reaction typically involves the nucleophilic attack of the amine group on the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of N-Cbz-2-amino-1-butanol can be scaled up using similar reaction conditions. The process involves the use of large quantities of benzyl chloroformate and a suitable base, such as sodium carbonate or potassium carbonate, to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group serves as a temporary protective moiety for the amino group, allowing subsequent modifications.

Hydrogenolysis

Reagents/Conditions :

-

H₂ gas (1–3 atm)

-

Palladium on carbon (Pd/C, 5–10% w/w)

-

Solvents: Ethanol, tetrahydrofuran (THF), or ethyl acetate

-

Temperature: 25–50°C

Outcome :

The Cbz group is cleaved via catalytic hydrogenation, yielding free 2-amino-1-butanol and benzyl alcohol as a byproduct .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Deprotection | H₂, Pd/C | Ethanol, 25°C | (R)-2-amino-1-butanol | 85–95% |

Acylation and Alkylation

The hydroxyl and deprotected amino groups participate in nucleophilic substitutions.

Acylation of the Amino Group

Reagents/Conditions :

-

Acetic anhydride (Ac₂O)

-

Base: Pyridine or triethylamine

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–25°C

Outcome :

Forms N-acetyl-2-amino-1-butanol while retaining the Cbz group.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | Ac₂O, Et₃N | DCM, 0°C | N-Acetyl-N-Cbz-2-amino-1-butanol | 75–90% |

Alkylation of the Hydroxyl Group

Reagents/Conditions :

-

Methyliodide (CH₃I)

-

Base: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

Outcome :

Produces O-methyl-N-Cbz-2-amino-1-butanol.

Oxidation Reactions

The primary alcohol moiety is oxidized to a ketone or carboxylic acid.

Oxidation to Ketone

Reagents/Conditions :

-

Dess-Martin periodinane (DMP)

-

Solvent: DCM

-

Temperature: 25°C

Outcome :

Forms 2-amino-1-butanol-1-one under controlled conditions.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | DMP | DCM, 25°C | 2-Amino-1-butanol-1-one | 60–75% |

Acidic Hydrolysis

Reagents/Conditions :

-

Hydrochloric acid (HCl, 6M)

-

Reflux for 4–6 hours

Outcome :

Cleaves the Cbz group and hydrolyzes the alcohol to a carboxylic acid, yielding 2-aminobutanoic acid .

Stereochemical Considerations

The (R)-enantiomer’s configuration influences reaction outcomes:

-

Sharpless Aminohydroxylation : The Cbz group’s steric bulk directs stereoselectivity in vicinal amino alcohol synthesis .

-

Chiral Auxiliary Applications : Used in asymmetric syntheses of β-lactams and peptidomimetics .

Key Mechanistic Insights

-

Cbz Stability : The carbamate linkage resists nucleophilic attack under basic conditions but is labile to hydrogenolysis .

-

Side Reactions : Over-oxidation of the alcohol to carboxylic acids occurs with strong oxidizing agents (e.g., KMnO₄).

For synthetic applications, the Cbz group’s orthogonal protection strategy enables sequential functionalization of amino alcohols in multistep syntheses .

Scientific Research Applications

Characterization Techniques

Characterization of N-Cbz-2-amino-1-butanol is performed using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Medicinal Chemistry

N-Cbz-2-amino-1-butanol serves as an intermediate in synthesizing bioactive compounds. For instance, it has been utilized in the synthesis of ethambutol, an anti-tuberculosis drug, demonstrating its importance in developing therapeutic agents .

Peptide Synthesis

The compound acts as a protecting group for amino acids during peptide synthesis. Its stability under various reaction conditions allows for selective deprotection, which is essential for constructing peptides with specific sequences. A study demonstrated successful transesterification reactions involving N-Cbz-protected amino acids, yielding high purity products .

Catalysis

Recent research has explored the use of N-Cbz derivatives in catalytic reactions. For example, tetranuclear zinc clusters have been shown to catalyze the conversion of carboxylic acids and esters using β-amino alcohols like N-Cbz-2-amino-1-butanol to produce oxazolines efficiently . This highlights its role in facilitating complex organic transformations.

Ethambutol Synthesis

A significant case study involved the improved production process of ethambutol from 2-amino-1-butanol derivatives, emphasizing the need for efficient synthetic routes due to the increasing demand for anti-tuberculosis medications .

Peptide Synthesis Optimization

In another study, researchers optimized peptide synthesis using N-Cbz-protected amino acids, achieving high yields through careful control of reaction conditions and catalyst choice . The findings underscore the effectiveness of N-Cbz as a protecting group in complex peptide formations.

Mechanism of Action

The primary mechanism of action of N-Cbz-2-amino-1-butanol involves the protection of amine groups through the formation of a carbamate. The carbamate group is stable under basic and mildly acidic conditions but can be cleaved under strong acidic conditions or through catalytic hydrogenation. This allows for selective protection and deprotection of amines during synthetic processes .

Comparison with Similar Compounds

Structural Differences and Reactivity

- N-Cbz-2-amino-1-butanol lacks steric hindrance due to its linear alkyl chain, facilitating nucleophilic reactions at the alcohol or amine (after deprotection). The Cbz group offers orthogonal protection compatibility with acid-labile functionalities .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a bulky tertiary alcohol and a methylbenzamide moiety. The N,O-bidentate structure enhances its utility in directing transition-metal catalysts (e.g., Pd, Cu) during C–H activation reactions, enabling site-selective functionalization of aromatic systems .

- (2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol contains a chloro substituent and phenylthio group, which introduce electrophilic and nucleophilic reactivity, respectively. The thioether moiety can participate in oxidative coupling or serve as a leaving group in substitution reactions .

Stability and Handling

- N-Cbz-2-amino-1-butanol requires standard storage conditions (room temperature, inert atmosphere) but lacks detailed safety data in the provided sources .

- The tertiary alcohol in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide may reduce hygroscopicity compared to primary alcohols, enhancing shelf stability .

Biological Activity

N-Cbz-2-amino-1-butanol, also known as N-Cbz-(R)-2-amino-1-butanol, is a derivative of 2-amino-1-butanol that has garnered attention for its potential biological activities. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino function, which enhances its stability and solubility in various biological environments.

Antimicrobial Properties

Research indicates that N-Cbz-2-amino-1-butanol exhibits notable antimicrobial activity. It has been tested against a variety of bacterial strains, showing significant inhibition of growth. For instance, studies have reported that compounds similar to N-Cbz-2-amino-1-butanol demonstrate effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

N-Cbz-2-amino-1-butanol has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. One study highlighted its ability to inhibit cell proliferation in human cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications . The mechanism of action appears to involve the modulation of apoptotic pathways, specifically increasing the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis in malignant cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N-Cbz-2-amino-1-butanol. Preliminary studies suggest that it may have a role in protecting neuronal cells from oxidative stress and neuroinflammation. The compound has been shown to enhance neuronal survival in models of neurodegenerative diseases, potentially through its antioxidant properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of N-Cbz-2-amino-1-butanol against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting it could be developed into an effective antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another investigation focused on cancer therapy, N-Cbz-2-amino-1-butanol was tested on several human cancer cell lines, including breast and lung cancers. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis revealed that treated cells showed increased early and late apoptotic markers compared to control groups .

Data Table: Summary of Biological Activities

| Activity | Assessed Against | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | MIC: 64 µg/mL | Disruption of membrane integrity | |

| Anticancer | Human breast cancer cells | IC50: 20 µM | Induction of apoptosis via Bax/Bcl-2 ratio |

| Human lung cancer cells | IC50: 15 µM | Cell cycle arrest | |

| Neuroprotective | Neuronal cell lines | Not specified | Reduction of oxidative stress |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Cbz-2-amino-1-butanol to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, using anhydrous conditions and a coupling agent like DCC (dicyclohexylcarbodiimide) can enhance carbobenzyloxy (Cbz) protection efficiency. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side products. Post-synthesis, purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) improves purity, as demonstrated in protocols for structurally similar Cbz-protected compounds .

Q. What analytical techniques are most effective for characterizing N-Cbz-2-amino-1-butanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Cbz group’s presence and verifying the amino alcohol backbone. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection, particularly using chiral columns, can assess enantiomeric purity. For quantitative purity, elemental analysis or titration methods (e.g., ninhydrin for free amines) are recommended .

Q. What are the best practices for handling and storing N-Cbz-2-amino-1-butanol to prevent degradation?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to minimize hydrolysis of the Cbz group. Desiccants should be used to control moisture, as water can accelerate degradation. Handling in a fume hood with PPE (gloves, lab coat, goggles) is essential to avoid skin/eye contact, as outlined in safety protocols for related amino alcohols .

Advanced Research Questions

Q. How can enantiomeric resolution of N-Cbz-2-amino-1-butanol be achieved, and what methods quantify enantiomeric excess (ee)?

- Methodological Answer : Chiral resolution can be performed using preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC). Alternatively, enzymatic kinetic resolution with lipases or esterases may selectively hydrolyze one enantiomer. Enantiomeric excess is quantified via polarimetry or chiral HPLC coupled with circular dichroism (CD) detection. For validation, compare results with racemic and enantiopure standards .

Q. What strategies resolve contradictions between spectroscopic data and expected structural properties of N-Cbz-2-amino-1-butanol derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR signals conflict with predicted splitting, employ 2D NMR (COSY, HSQC) to resolve coupling patterns.

- If mass spectrometry disagrees with theoretical molecular weight, re-analyze using high-resolution MS (HRMS) or isotope ratio analysis.

- For inconsistent melting points or optical rotations, verify sample purity via DSC (differential scanning calorimetry) or repeat crystallization. Statistical methods, such as principal component analysis (PCA), can identify outliers in datasets .

Q. How does N-Cbz-2-amino-1-butanol interact with biological macromolecules, and what experimental designs assess its therapeutic potential?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with target proteins (e.g., enzymes or receptors). Molecular docking simulations (AutoDock, Schrödinger) predict binding modes, which can be validated via mutagenesis studies. In vitro assays (e.g., enzyme inhibition or cell viability tests) under physiological pH and temperature conditions evaluate bioactivity. Ensure proper controls (e.g., unprotected amino alcohols) to isolate the Cbz group’s effects .

Q. What computational models predict the stability of N-Cbz-2-amino-1-butanol under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model hydrolysis pathways of the Cbz group at different pH levels. Accelerated stability studies (40–60°C, 75% RH) combined with Arrhenius equation extrapolation predict shelf life. Pair these with empirical data from HPLC stability-indicating methods to validate degradation products .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.